Methyl 2-(2-bromoquinolin-4-yl)acetate

MAO-B Neurochemistry Inhibitor Screening

Methyl 2-(2-bromoquinolin-4-yl)acetate is a brominated quinoline derivative bearing a strategically positioned methyl acetate moiety at the C4 position and a bromine atom at the C2 position. This specific substitution pattern renders the compound a versatile intermediate for the construction of complex quinoline scaffolds, particularly those relevant to antiviral (e.g., HCV) and metalloenzyme-targeted therapeutic programs.

Molecular Formula C12H10BrNO2
Molecular Weight 280.121
CAS No. 1620955-59-0
Cat. No. B2966091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-bromoquinolin-4-yl)acetate
CAS1620955-59-0
Molecular FormulaC12H10BrNO2
Molecular Weight280.121
Structural Identifiers
SMILESCOC(=O)CC1=CC(=NC2=CC=CC=C21)Br
InChIInChI=1S/C12H10BrNO2/c1-16-12(15)7-8-6-11(13)14-10-5-3-2-4-9(8)10/h2-6H,7H2,1H3
InChIKeyGKQWOMGVADQJTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(2-bromoquinolin-4-yl)acetate (CAS 1620955-59-0): A Specialized Intermediate for Targeted Quinoline-Based Drug Discovery


Methyl 2-(2-bromoquinolin-4-yl)acetate is a brominated quinoline derivative bearing a strategically positioned methyl acetate moiety at the C4 position and a bromine atom at the C2 position [1]. This specific substitution pattern renders the compound a versatile intermediate for the construction of complex quinoline scaffolds, particularly those relevant to antiviral (e.g., HCV) and metalloenzyme-targeted therapeutic programs [2]. Its molecular formula is C₁₂H₁₀BrNO₂ with a molecular weight of 280.12 g/mol .

Why Methyl 2-(2-bromoquinolin-4-yl)acetate Cannot Be Replaced by Generic 2-Bromoquinoline or Unsubstituted Quinoline Analogs


Substitution at the C4 position with a methyl acetate group fundamentally alters the compound's reactivity and application scope compared to generic 2-bromoquinoline or simpler 4-substituted analogs. The C4 acetate moiety serves as a critical functional handle for further diversification, enabling direct coupling reactions such as Suzuki-Miyaura cross-couplings [1] and the construction of metal-binding pharmacophores [2]. In contrast, compounds lacking this C4 functionalization (e.g., unsubstituted 2-bromoquinoline) or bearing alternative substituents (e.g., C4-carboxylate) exhibit different regioselectivity in palladium-catalyzed transformations and yield divergent downstream intermediates, making them non-interchangeable in advanced synthetic sequences [1].

Quantitative Evidence for Methyl 2-(2-bromoquinolin-4-yl)acetate Differentiation in Key Applications


MAO-B Inhibitory Activity of Methyl 2-(2-bromoquinolin-4-yl)acetate

The compound demonstrates measurable inhibition of rat MAO-B with an IC50 value of 209 nM in a brain mitochondrial homogenate assay, establishing a defined level of in vitro activity [1]. While this IC50 is less potent than reference clinical MAO-B inhibitors (e.g., selegiline IC50 ~10-30 nM, rasagiline IC50 ~1-10 nM), it indicates a clear affinity for the target that can serve as a baseline for structure-activity relationship (SAR) studies [2].

MAO-B Neurochemistry Inhibitor Screening

Regioselective Suzuki-Miyaura Coupling Efficiency

The C4 methyl acetate substituent in Methyl 2-(2-bromoquinolin-4-yl)acetate enables efficient downstream Suzuki-Miyaura cross-coupling, a transformation not possible with unfunctionalized 2-bromoquinoline. Comparative studies with 2-bromoquinoline (without C4 acetate) under identical palladium-catalyzed conditions with 2-aminophenylboronic acid yield the desired biaryl system in only 45% yield, whereas the presence of a C4 electron-withdrawing group is known to facilitate such coupling by activating the adjacent C3 position for CH activation/CN bond formation [1].

Cross-Coupling C–C Bond Formation Quinoline Derivatization

Utility as a Direct Precursor to HCV Protease Inhibitor Intermediates

Bromo-substituted quinolines of the formula (I) are explicitly claimed as intermediates for the preparation of anti-HCV agents in U.S. Patent 8,633,320 [1]. Methyl 2-(2-bromoquinolin-4-yl)acetate fits this general formula (R = alkyl, X = Br, Y = H) and provides a rapid, convergent pathway to advanced HCV protease inhibitors. Alternative analogs lacking the C4 ester would require additional protection/deprotection steps, increasing synthetic complexity and cost [1].

Antiviral HCV Process Chemistry

Incorporation into Metalloenzyme Inhibitor Libraries

Methyl 2-(2-bromoquinolin-4-yl)acetate is a disclosed reactant in the synthesis of metalloenzyme inhibitor compounds, specifically for the generation of quinoline-based metal-binding pharmacophores [1]. In the patent examples, the C2 bromine atom is replaced by various aryl/heteroaryl groups via cross-coupling, while the C4 methyl acetate is retained or hydrolyzed to the free acid to provide a metal-coordinating carboxylate. This dual functionalization enables the systematic exploration of metal-binding motifs (e.g., to zinc-dependent hydrolases) that is not possible with mono-functionalized 2-bromoquinoline [1].

Metalloenzyme Drug Discovery Combinatorial Chemistry

Optimal Procurement and Research Use Cases for Methyl 2-(2-bromoquinolin-4-yl)acetate


SAR Exploration for CNS Disorders via MAO-B Inhibition

The validated MAO-B inhibitory activity (IC50 = 209 nM) [1] makes this compound a starting point for medicinal chemistry campaigns targeting Parkinson's disease and other neurological conditions. Procurement is warranted for laboratories seeking a moderately potent, synthetically tractable quinoline scaffold for hit-to-lead optimization and analogue synthesis aimed at improving potency and selectivity over MAO-A.

Advanced Intermediate for Antiviral Drug Synthesis

Given its explicit role as a key intermediate in the synthesis of HCV protease inhibitors as described in U.S. Patent 8,633,320 [1], this compound is a strategic purchase for process chemistry groups focused on developing novel antiviral agents. It offers a direct, convergent route to advanced building blocks, reducing overall synthetic steps and material costs.

Diversification Point for Metalloenzyme Inhibitor Programs

As a building block possessing two orthogonal reactive sites (C2 bromine and C4 methyl acetate), this compound is ideal for generating focused libraries targeting zinc-dependent metalloenzymes, such as matrix metalloproteinases (MMPs) or histone deacetylases (HDACs) [1]. Procurement enables efficient parallel synthesis of diverse metal-binding pharmacophores.

Chemical Biology Probe Development

The combination of a bromine handle for Suzuki coupling (to introduce diverse moieties) and an ester for subsequent hydrolysis to a carboxylic acid (for conjugation or improved solubility) makes this compound well-suited for the development of chemical biology probes. It can serve as a core scaffold for generating affinity probes or fluorescently labeled ligands for target identification studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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